molecular formula C24H19F2N3O2S B2723297 1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone CAS No. 688356-08-3

1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone

Cat. No. B2723297
CAS RN: 688356-08-3
M. Wt: 451.49
InChI Key: RZWXSRGFXUKKBO-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds that include a benzene ring fused with a 2-pyrimidinone ring . They are a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities . Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-inflammatory, and more .


Synthesis Analysis

Quinazolinones are typically synthesized by the reaction of anthranilic acid with formamide at high temperatures . This is known as the Niementowski quinazolinone synthesis . Other methods of synthesis involve the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .


Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone ring . The specific structure of “1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone” would include additional functional groups attached to this basic scaffold.


Chemical Reactions Analysis

The chemical reactions involving quinazolinones can vary widely depending on the specific functional groups present in the molecule. Generally, quinazolinones can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary widely depending on the specific functional groups present in the molecule. Generally, quinazolinones are solid at room temperature and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of quinazolinones can vary depending on the specific compound and its biological activity. For example, some quinazolinone derivatives have been found to inhibit certain enzymes, which can lead to their therapeutic effects .

Future Directions

Quinazolinones continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods for quinazolinones, discovering new biological activities of these compounds, and optimizing their properties for use as pharmaceutical drugs .

properties

IUPAC Name

1-[3-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2S/c1-14(30)15-7-10-22(31-2)16(11-15)13-32-24-28-21-6-4-3-5-18(21)23(29-24)27-17-8-9-19(25)20(26)12-17/h3-12H,13H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWXSRGFXUKKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone

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